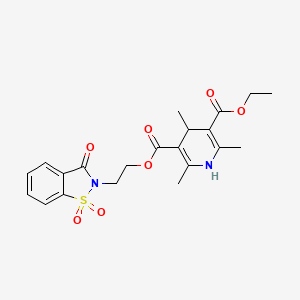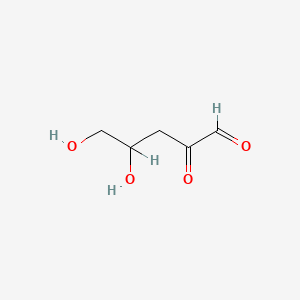
3-Deoxy-glycero-pentos-2-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-glycero-pentos-2-ulose can be achieved through various methods. One notable method involves the indium-mediated allylation reaction, which allows for the synthesis of carbohydrate structures containing the 3-deoxy-2-ulose motif . This reaction is advantageous due to its high regio-, enantio-, and diastereoselectivity, and it can be performed in water, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound typically involves the degradation of natural polysaccharides or the use of synthetic chemical methods . The compound’s stability and ease of handling make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like glucose oxidase.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by reagents like aminoguanidine.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as 3-deoxy- d-glycero - d-galacto -2-nonulose .
Scientific Research Applications
3-Deoxy-glycero-pentos-2-ulose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex carbohydrate structures.
Biology: The compound serves as an intermediate in the degradation of L-ascorbic acid.
Medicine: Research has explored its potential role in the degradation of poly (ADP-ribosyl) proteins.
Industry: Its stability and unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Deoxy-glycero-pentos-2-ulose involves its interaction with specific molecular targets and pathways. For example, it reacts with aminoguanidine to form stable products, which can be analyzed for their biological activity . The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
- 3-Deoxy-L-glycero-pentos-2-ulose (3-deoxy-L-xylosone)
- L-threo-pentos-2-ulose (L-xylosone)
- 3-deoxy-d-erythro-hexos-2-ulose
Uniqueness: this compound stands out due to its specific structural features and the range of reactions it can undergo. Its ability to serve as a starting material for complex carbohydrate synthesis and its role in various biochemical pathways highlight its uniqueness .
Properties
IUPAC Name |
4,5-dihydroxy-2-oxopentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-2-4(8)1-5(9)3-7/h2,5,7,9H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWRVAZZYFNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6815-38-9 |
Source


|
| Record name | 3-Deoxy-glycero-pentos-2-ulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC127076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
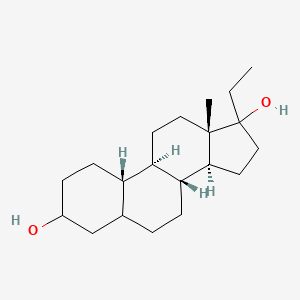
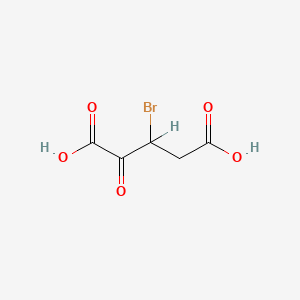
![(13R,16S)-12,12,16-Trimethyl-10,19,22-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-21-one](/img/structure/B1199500.png)
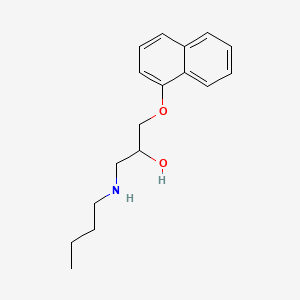

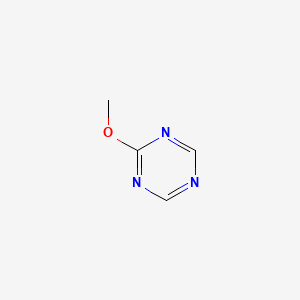
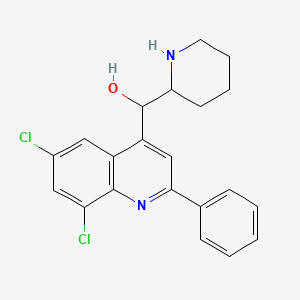

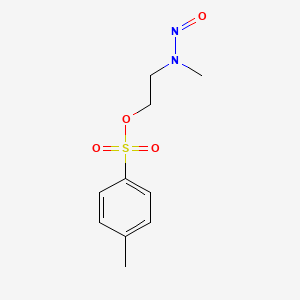
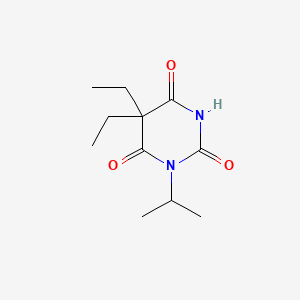
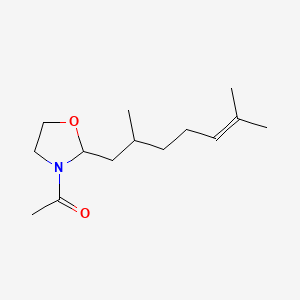
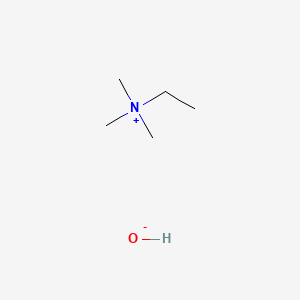
![3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride](/img/structure/B1199519.png)
